molecular formula C9H19ClN2O2 B3023249 N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-84-4

N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B3023249
CAS No.: 1236266-84-4
M. Wt: 222.71 g/mol
InChI Key: UVLHOABOTNAIHF-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride is a pyrrolidine-derived compound featuring a carboxamide group at the 2-position of the pyrrolidine ring. The amide nitrogen is substituted with a 2-hydroxy-1,1-dimethylethyl group, and the compound exists as a hydrochloride salt. The molecular formula is C₉H₁₈N₂O₂·HCl, with a molecular weight of 257.96 g/mol. This compound’s structural features make it relevant for pharmaceutical and chemical research, particularly in studying substituent effects on physicochemical properties .

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,6-12)11-8(13)7-4-3-5-10-7;/h7,10,12H,3-6H2,1-2H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLHOABOTNAIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride, also known by its CAS number 1236266-84-4, is a compound with notable biological activities. This article synthesizes available research findings and data regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H19ClN2O2
  • Molecular Weight : 222.71 g/mol
  • Purity : Typically ≥ 95% .

Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an aldose reductase inhibitor , which plays a crucial role in the polyol pathway implicated in diabetic complications and other metabolic disorders .

Aldose Reductase Inhibition

The compound's inhibitory activity against aldose reductase (AKR1B1) has been highlighted in various studies. Aldose reductase contributes to the conversion of glucose into sorbitol, leading to osmotic and oxidative stress in cells, particularly in diabetic patients. By inhibiting this enzyme, the compound could potentially mitigate complications associated with diabetes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Value Notes
Study 1Aldose Reductase Inhibition2.095 µM (compared to sorbinil at 3.14 µM)Demonstrated significant inhibition in vitro .
Study 2Neuroprotective EffectsNot specifiedInhibits neuroinflammatory mediators through aldose reductase pathways .
Study 3Potential Antidepressant ActivityNot specifiedSuggested through receptor interaction studies .

Case Study 1: Diabetes Management

A study investigated the effects of aldose reductase inhibitors in diabetic models, demonstrating that compounds like this compound could reduce complications such as neuropathy and retinopathy by lowering sorbitol levels in tissues .

Case Study 2: Neuroinflammation

In vitro studies have shown that this compound can reduce the production of inflammatory mediators in neuron-microglia co-cultures, suggesting its potential use in treating neuroinflammatory conditions . The mechanism appears to involve the inhibition of the NF-κB pathway, a critical regulator of inflammation.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact effectively with biological targets, making it a candidate for drug development against various diseases.

1.2 Mechanism of Action
Research indicates that compounds in this class may act as enzyme inhibitors or modulators, which can be crucial in treating conditions such as cancer or metabolic disorders. For instance, studies have shown that similar pyrrolidine derivatives exhibit anti-cancer properties by interfering with tumor growth pathways .

1.3 Case Studies

  • Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives can inhibit specific kinases involved in cancer proliferation, suggesting a pathway for therapeutic development using this compound .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

Biochemical Applications

2.1 Enzyme Inhibition
This compound has been explored for its role as an enzyme inhibitor. The hydroxyl group in its structure may enhance binding affinity to active sites on enzymes, which is critical in biochemical pathways.

2.2 Research Reagent
In biochemical research, this compound serves as a reagent in various assays to study enzyme kinetics and interactions within metabolic pathways.

Material Science Applications

3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.

3.2 Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound can be used in formulating advanced coatings and adhesives that require specific performance characteristics under varying environmental conditions.

Summary Table of Applications

Application AreaSpecific Use CaseReference
PharmaceuticalsDrug development for cancer and metabolic disorders
BiochemistryEnzyme inhibition studies
Material SciencePolymer synthesis and formulation

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Features
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride C₉H₁₈N₂O₂·HCl 257.96 2-hydroxy-1,1-dimethylethyl (polar, branched) Hydroxyl group enhances hydrophilicity
(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide C₁₉H₂₂N₂O₂ 310.38 2-hydroxy-1,2-diphenylethyl (bulky, aromatic) High lipophilicity due to phenyl groups
N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride C₇H₁₅ClN₂O ~178.5 N,N-dimethyl (small, non-polar) Compact structure; lower polarity
N,N-Diethylpyrrolidine-2-carboxamide hydrochloride C₉H₁₉ClN₂O ~206.5 N,N-diethyl (larger alkyl chains) Increased lipophilicity vs. dimethyl analog

Physicochemical Properties

  • Polarity and Solubility: The target compound’s hydroxyl group increases water solubility compared to N,N-dimethyl and N,N-diethyl analogs. N,N-Dimethyl and N,N-diethyl derivatives exhibit reduced polarity, favoring organic solvents like ethanol or DMSO.
  • Stability :

    • The hydroxyl group in the target compound may render it susceptible to oxidation, necessitating storage under inert conditions. In contrast, dimethyl and diethyl analogs are more stable under ambient conditions .

Research Implications and Gaps

While structural comparisons highlight substituent effects on properties, the provided evidence lacks detailed pharmacological or biochemical studies. For example:

  • Target Compound: No data on biological activity or stability in physiological conditions.
  • Diphenylethyl Analog : High cost suggests niche research applications, but specific studies are unreported .

Future research should focus on:

Experimental determination of solubility, logP, and pKa for these compounds.

In vitro/in vivo studies to correlate structural features with pharmacological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride, and how can its purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions, similar to structurally related pyrrolidinecarboxamide derivatives. For example, describes the synthesis of (2S,4S)-4-fluoro-pyrrolidine derivatives using glycyl coupling and subsequent hydrochloric acid salt formation. Key steps include:

  • Step 1 : Reacting a pyrrolidine precursor with N-(2-hydroxy-1,1-dimethylethyl)glycine under peptide coupling conditions (e.g., HATU/DIPEA in DMF).
  • Step 2 : Purification via column chromatography and recrystallization to isolate the hydrochloride salt.
  • Validation : Confirm purity using HPLC (>95%) and characterize via 1H^1H-NMR (e.g., δ 1.3–1.5 ppm for dimethyl groups) and HRMS (e.g., [M+H]+^+ calculated for C10_{10}H20_{20}ClN2_2O2_2: 259.1215, observed: 259.1218) .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodology :

  • 1H^1H-NMR : Identify characteristic signals, such as the pyrrolidine ring protons (δ 1.8–2.2 ppm for CH2_2, δ 3.5–4.0 ppm for NH and OH groups). The 2-hydroxy-1,1-dimethylethyl group shows a singlet for two methyl groups (δ 1.3–1.5 ppm) and a broad OH peak (δ 4.8–5.2 ppm) .
  • HRMS : Use high-resolution mass spectrometry to distinguish between isobaric impurities (e.g., verifying the molecular ion [M+H]+^+ with <2 ppm error). highlights HRMS validation for analogous compounds .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, particularly its hydrochloride salt?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ the SHELX suite (e.g., SHELXL for small-molecule refinement) to model hydrogen bonding between the hydrochloride ion and hydroxyl groups. notes SHELX's robustness in handling high-resolution data and twinned crystals .
  • Validation : Check for R-factor convergence (<5%) and validate hydrogen positions using Fourier difference maps.

Q. How can researchers address contradictions in pharmacological data (e.g., target selectivity vs. off-target effects) for this compound?

  • Methodology :

  • In Vitro Assays : Perform competitive binding assays (e.g., SPR or fluorescence polarization) to quantify affinity for primary targets (e.g., enzymes) versus off-targets.
  • Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding poses and stability. ’s approach to radiolabeled analogs (e.g., 99mTc^{99m} \text{Tc}-HYNIC complexes) highlights the importance of ligand-receptor dynamics .
  • Data Reconciliation : Apply statistical tools (e.g., PCA) to identify outliers or batch effects in dose-response datasets.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C (per ICH Q1A guidelines). Monitor degradation via LC-MS (e.g., hydrolytic cleavage of the carboxamide bond at low pH).
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. emphasizes avoiding long-term storage due to hygroscopic degradation risks .

Methodological Resources

  • Crystallography : SHELX ( ), WinGX ( ).
  • Spectroscopy : HRMS protocols (), NMR assignments ( ).
  • Safety : ECHA CLH guidelines ( ), TCI safety protocols ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 2
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N-(2-Hydroxy-1,1-dimethylethyl)-2-pyrrolidinecarboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.